6-Iodo-2,2'-bipyridine
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Overview
Description
6-Iodo-2,2’-bipyridine is an organic compound with the molecular formula C10H7IN2. It is a derivative of bipyridine, where an iodine atom is substituted at the 6th position of the bipyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 6-Iodo-2,2’-bipyridine may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in cross-coupling reactions like Suzuki, Stille, and Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products: The major products formed from these reactions are typically bipyridine derivatives with various functional groups, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
6-Iodo-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can participate in various catalytic and photophysical processes. In biological systems, it can interact with metal ions and proteins, influencing their function and stability .
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the iodine substitution.
4,4’-Bipyridine: Another isomer with different coordination properties.
1,10-Phenanthroline: A structurally related compound with similar applications in coordination chemistry.
Uniqueness: 6-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate for the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C10H7IN2 |
---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
2-iodo-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H |
InChI Key |
RSBGOHZTPOFSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)I |
Origin of Product |
United States |
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